4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride
CAS No.: 1219963-86-6
Cat. No.: VC2687816
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219963-86-6 |
|---|---|
| Molecular Formula | C16H26ClNO |
| Molecular Weight | 283.83 g/mol |
| IUPAC Name | 4-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-5-7-14(8-6-13)18-15-9-11-17-12-10-15;/h5-8,15,17H,4,9-12H2,1-3H3;1H |
| Standard InChI Key | DAXFDKXCQFQPQG-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C1=CC=C(C=C1)OC2CCNCC2.Cl |
| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)OC2CCNCC2.Cl |
Introduction
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a phenoxy group that has a tert-pentyl substituent. The molecular formula for this compound is C16H26ClNO, and it has a molecular weight of approximately 283.83 g/mol . This compound is primarily known for its potential applications in pharmaceuticals and chemical research due to its distinctive steric and electronic properties imparted by the tert-pentyl group.
Synthesis and Reactions
The synthesis of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride typically involves multiple steps that can be optimized depending on the desired yield and purity of the final product. The presence of the piperidine ring and the phenoxy substituent influences its reactivity, allowing it to participate in various chemical reactions. These reactions are essential for modifying the compound for different applications in medicinal chemistry.
Applications and Research
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride has potential applications in several fields, particularly in pharmaceutical research. Its unique tert-pentyl group provides distinct steric hindrance compared to other similar compounds, which can significantly influence its biological activity and chemical reactivity. Interaction studies involving this compound are crucial for assessing its therapeutic potential and safety.
Related Compounds
Several compounds share structural similarities with 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride. These include:
| Compound Name | CAS Number | Molecular Weight |
|---|---|---|
| 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride | 1220035-90-4 | 332.3 g/mol |
| 4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride | 1219964-13-2 | 346.3 g/mol |
| 4-{[2-Bromo-4-(tert-pentyl)phenoxy]methyl}piperidine hydrochloride | 1220031-10-6 | Not specified |
These compounds can serve as useful comparisons for understanding the specific properties and potential applications of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume